

2-Methoxyphenylzinc Iodide: Comprehensive Synthesis and Characterization Guide

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Compound of Interest

Compound Name: 2-Methoxyphenylzinc iodide 0.5M

Cat. No.: B8627442

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Executive Summary

In modern drug development and complex natural product synthesis, the selective formation of carbon-carbon (C–C) bonds is paramount. 2-Methoxyphenylzinc iodide (CAS: 282727-20-2) is a highly versatile, mild organometallic reagent extensively utilized in palladium- and nickel-catalyzed Negishi cross-coupling reactions [1]. Unlike their highly reactive Grignard or organolithium counterparts, organozinc reagents exhibit a highly covalent carbon-metal bond. This attenuated nucleophilicity allows for exceptional functional group tolerance, enabling late-stage functionalization without the need for exhaustive protecting group strategies.

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic activation, and analytical characterization of 2-methoxyphenylzinc iodide, focusing on the highly efficient LiCl-mediated direct insertion methodology pioneered by the Knochel laboratory.

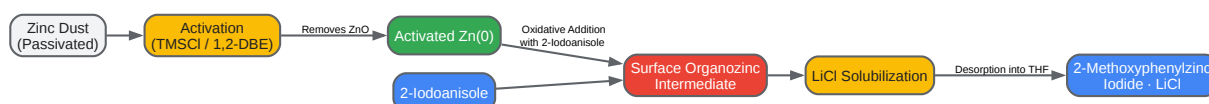
Mechanistic Principles of Organozinc Formation

The direct insertion of metallic zinc into an aryl halide (such as 2-iodoanisole) is a heterogeneous process that historically suffered from sluggish kinetics and poor reproducibility due to the passivating zinc oxide (ZnO) layer.

Causality of Activation Agents

To overcome this barrier, a precise sequence of chemical activators is employed:

- 1,2-Dibromoethane (DBE): Reacts with the zinc surface to form zinc bromide and ethylene gas. The physical bubbling micro-fractures the passivating oxide layer.
- Trimethylsilyl chloride (TMSCl): Acts as a chemical scavenger, reacting with residual moisture and surface oxides to expose a pristine, highly reactive Zn(0) lattice.
- Lithium Chloride (LiCl): The critical innovation. Oxidative addition of Zn(0) into 2-iodoanisole forms a surface-bound organozinc intermediate. Without LiCl, this species aggregates, coating the metal and halting the reaction. LiCl coordinates to the zinc center, forming a highly soluble magnesiate-like complex (RZnX·LiCl), which rapidly desorbs into the tetrahydrofuran (THF) solvent, driving the equilibrium forward[2].



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Caption: Mechanistic pathway of LiCl-mediated zinc insertion into 2-iodoanisole.

Physicochemical Properties

Understanding the physical parameters of the reagent is critical for safe handling and precise stoichiometric calculations during downstream cross-coupling.

Property	Value / Description
Chemical Formula	C ₇ H ₇ IOZn [1]
Molecular Weight	299.42 g/mol
CAS Number	282727-20-2
Standard Concentration	0.5 M in Tetrahydrofuran (THF)
Density	0.996 g/mL at 25 °C [1]
Appearance	Clear to slightly grey/brown liquid
Storage Temperature	2–8 °C (Under Argon)
Hazards	Flammable liquid (Flash point: -17 °C), Reacts with water

Table 1: Physicochemical Properties of 2-Methoxyphenylzinc Iodide.

Step-by-Step Methodology: LiCl-Mediated Direct Insertion

This protocol is designed as a self-validating system. Each phase contains a specific physical or analytical checkpoint to ensure the reaction is proceeding as intended, eliminating downstream failures.

Reagent Stoichiometry & Optimization Parameters

Reagent	Equivalents	Amount (for 10 mmol scale)	Role
Zinc Dust (Particle size <10 μm)	1.50 eq	980 mg	Metal source
Lithium Chloride (Anhydrous)	1.50 eq	636 mg	Solubilizing agent
1,2-Dibromoethane (DBE)	0.05 eq	43 μL	Physical surface activator
Trimethylsilyl chloride (TMSCl)	0.01 eq	13 μL	Chemical surface activator
2-Iodoanisole	1.00 eq	2.34 g (10 mmol)	Electrophile / Substrate
Tetrahydrofuran (THF, Anhydrous)	-	10 mL	Solvent

Table 2: Reagent Stoichiometry and Optimization Parameters for Synthesis.

Experimental Protocol

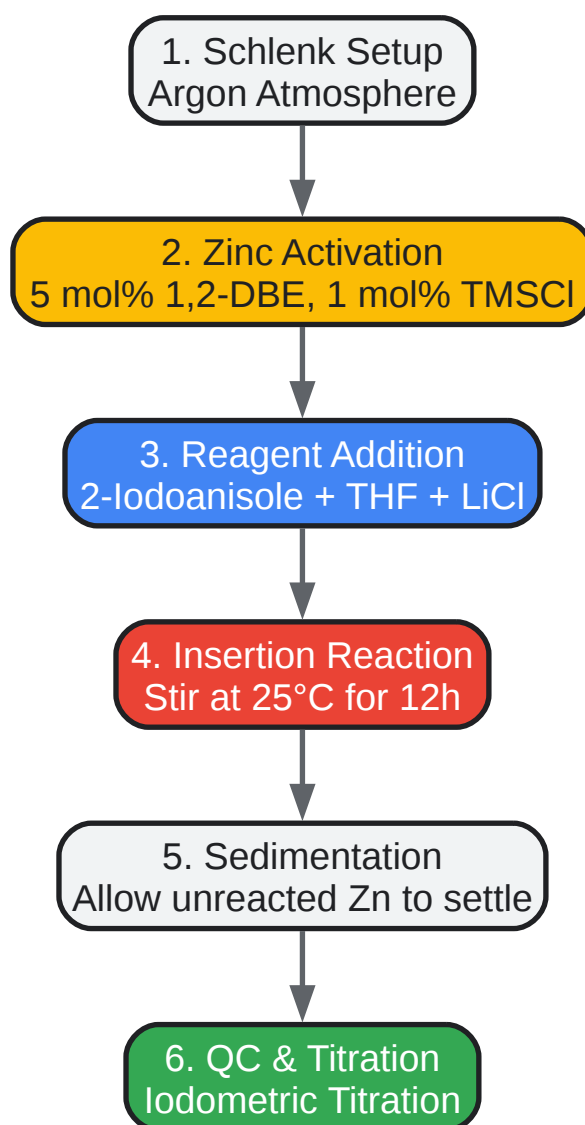
Step 1: System Preparation & Drying Add zinc dust (980 mg) and anhydrous LiCl (636 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Heat the flask to 160 °C under high vacuum (0.1 mbar) for 2 hours to remove trace moisture. Backfill with Argon and cool to room temperature. Causality: LiCl is highly hygroscopic. Trace water will prematurely quench the organozinc reagent, drastically reducing the yield.

Step 2: Zinc Activation Suspend the Zn/LiCl mixture in 5 mL of anhydrous THF. Add 1,2-dibromoethane (43 μL) and heat the mixture gently with a heat gun until bubbling is observed. Allow it to cool, then add TMSCl (13 μL) and stir for 15 minutes at 25 °C. Validation Checkpoint 1: The visual observation of ethylene gas bubbling confirms the successful erosion of the ZnO layer.

Step 3: Oxidative Addition Dissolve 2-iodoanisole (2.34 g) in 5 mL of anhydrous THF and add it dropwise to the activated zinc suspension. Stir the reaction mixture at 25 °C for 12 hours.

Validation Checkpoint 2: A mild exotherm should be felt upon the initial addition of the aryl iodide, indicating successful initiation of the oxidative addition.

Step 4: Sedimentation & Decantation Stop the stirring and allow the unreacted excess zinc dust to settle to the bottom of the flask for 2 hours. Carefully transfer the clear supernatant (containing the 2-methoxyphenylzinc iodide) via a syringe to a fresh, Argon-flushed Schlenk flask. Validation Checkpoint 3 (GC-FID): Quench a 0.1 mL aliquot of the supernatant in saturated aqueous NH_4Cl and extract with ethyl acetate. GC-FID analysis should show complete disappearance of 2-iodoanisole and the appearance of anisole (the protonated product), confirming >95% conversion.



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Caption: Step-by-step experimental workflow for the synthesis and validation of 2-methoxyphenylzinc iodide.

Characterization & Iodometric Titration

Because organozinc reagents are significantly less basic than organolithium or Grignard reagents, standard colorimetric indicators (e.g., diphenylacetic acid, 1,10-phenanthroline) fail to provide accurate endpoints. To determine the exact molarity of the synthesized reagent, an iodometric titration in the presence of LiCl is required [3, 4].

Titration Protocol

- Accurately weigh ~127 mg (0.5 mmol) of elemental iodine (I_2) into a dry 10 mL Schlenk flask under Argon.
- Dissolve the iodine in 2 mL of a 0.5 M LiCl solution in THF. The solution will be deep brown.
- Using a 1.0 mL graduated syringe, add the synthesized 2-methoxyphenylzinc iodide solution dropwise to the iodine solution while stirring.
- The endpoint is reached when the deep brown color sharply transitions to a clear, pale yellow/colorless solution.

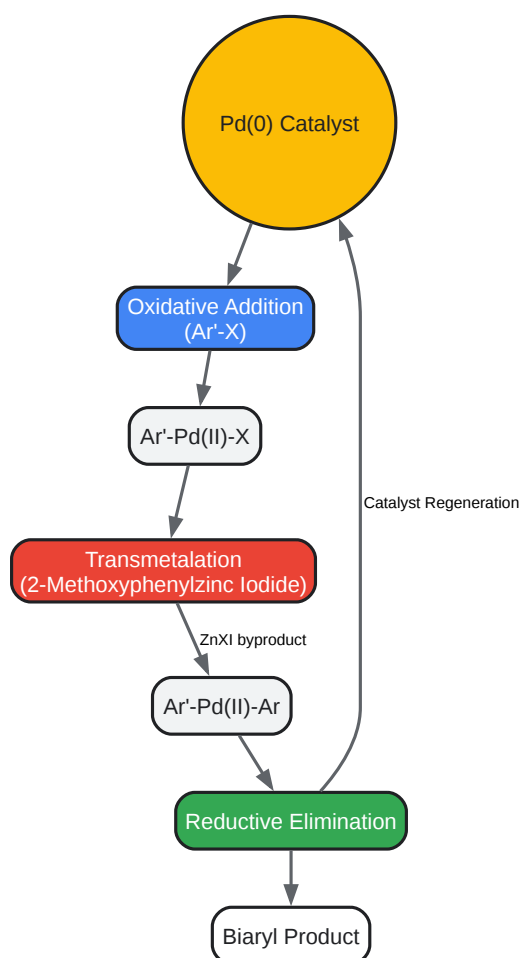
Calculation: The reaction consumes 1 equivalent of the monoorganozinc reagent per equivalent of I_2 .

Titration Run	Mass of I_2 (mg)	mmol of I_2	Vol of Reagent Added (mL)	Calculated Molarity (M)
Run 1	127.5	0.502	1.02	0.492
Run 2	126.8	0.499	1.01	0.494
Run 3	128.1	0.504	1.03	0.489
Average	-	-	-	0.491 M

Table 3: Representative Iodometric Titration Data and Concentration Calculation.

Applications in Drug Development (Negishi Coupling)

The primary utility of 2-methoxyphenylzinc iodide lies in the Negishi cross-coupling reaction [5]. By utilizing a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with SPhos), the organozinc reagent can be coupled with complex aryl bromides, chlorides, or triflates to form sterically hindered biaryl scaffolds. The ortho-methoxy group provides unique structural geometry often required in kinase inhibitors and CNS-active pharmacophores.



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Caption: Catalytic cycle of the Negishi cross-coupling utilizing 2-methoxyphenylzinc iodide.

The mild nature of the zinc reagent ensures that sensitive moieties on the electrophilic partner (such as esters, nitriles, and unprotected amines) remain completely intact during the transmetalation step, maximizing synthetic efficiency and overall yield.

References

- Sigma-Aldrich Product Specification: 2-Methoxyphenylzinc iodide solution, 0.5 M in THF (CAS 282727-20-2). MilliporeSigma. [1](#)
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